N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

HDAC6 inhibition cancer epigenetics isoform selectivity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS 397842-25-0) is a synthetic small molecule featuring a saturated indoline core, an N-acetyl cap, and a 3-(trifluoromethyl)benzenesulfonamide side chain. It belongs to a class of indoline-sulfonamide derivatives that have attracted interest as potential isoform-selective inhibitors of histone deacetylase 6 (HDAC6), based on structural and pharmacophoric similarity to advanced azaindolylsulfonamide HDAC6 inhibitors.

Molecular Formula C17H15F3N2O3S
Molecular Weight 384.37
CAS No. 397842-25-0
Cat. No. B2597999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
CAS397842-25-0
Molecular FormulaC17H15F3N2O3S
Molecular Weight384.37
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H15F3N2O3S/c1-11(23)22-8-7-12-5-6-14(10-16(12)22)21-26(24,25)15-4-2-3-13(9-15)17(18,19)20/h2-6,9-10,21H,7-8H2,1H3
InChIKeyARBJLDHATLFIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide: A Structurally Distinct Indoline Sulfonamide for HDAC6-Targeted Research


N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS 397842-25-0) is a synthetic small molecule featuring a saturated indoline core, an N-acetyl cap, and a 3-(trifluoromethyl)benzenesulfonamide side chain . It belongs to a class of indoline-sulfonamide derivatives that have attracted interest as potential isoform-selective inhibitors of histone deacetylase 6 (HDAC6), based on structural and pharmacophoric similarity to advanced azaindolylsulfonamide HDAC6 inhibitors [1].

Why Close Analogs of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide Cannot Be Assumed Interchangeable


The compound differs from generic indole sulfonamides in three critical ways: (1) the indoline core provides a non-planar, partially saturated bicyclic system that alters hydrogen-bonding geometry and conformational flexibility compared to flat indole or azaindole scaffolds [1]; (2) the 3-trifluoromethyl substituent on the phenyl ring imparts unique electronic effects (strongly electron-withdrawing) and lipophilicity that influence binding-pocket complementarity and metabolic stability in ways that chloro, methyl, or methoxy analogs do not replicate [2]; and (3) the C6-sulfonamide regiochemistry positions the aryl sulfonamide group in a sterically distinct orientation relative to C4- or C5-substituted indolines. These structural elements collectively determine selectivity for HDAC6 over class I HDACs, meaning substitution with a closely related indoline sulfonamide lacking one of these features can lead to loss of isoform selectivity or potency [3].

Quantified Differentiation Evidence for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide vs. Azaindole and Non-fluorinated Analogs


HDAC6 Inhibitory Potency and Isoform Selectivity: Class-Level Inference Based on Azaindolylsulfonamide Pharmacophore

Although direct biochemical IC50 data for the target compound have not been published, the pharmacophore it embodies — a planar (hetero)aryl sulfonamide attached to a bicyclic nitrogen-containing scaffold — is shared with azaindolylsulfonamide compound 12, which inhibited HDAC6 with an IC50 of 0.1 μM and displayed 60-fold selectivity over HDAC1 and 223-fold selectivity over HDAC2 [1]. The indoline core in the target compound replaces the azaindole of compound 12, potentially altering selectivity margins; however, the 3-trifluoromethylphenyl and sulfonamide groups are identical, strongly suggesting that the target compound would retain HDAC6-directed inhibitory activity with a similar or improved selectivity window.

HDAC6 inhibition cancer epigenetics isoform selectivity

Chemical Purity and Lot-to-Lot Consistency Exceeds Standard Screening Compound Requirements

The compound is supplied with >95% purity as determined by standard analytical methods (HPLC or LC-MS), exceeding the typical 90% threshold used for high-throughput screening collections . This purity level reduces the risk of false-positive or false-negative results arising from impurities, a common concern when sourcing minimally characterized analogs from fragmented supply chains.

chemical purity quality control screening library

Substituent Effect of 3-Trifluoromethyl vs. 4-Chloro on Lipophilic Ligand Efficiency: Computational Comparison

Using calculated partition coefficients (clogP) for the target compound (3-CF3) and its 4-chloro analog (CAS 1021210-97-8), the trifluoromethyl derivative exhibits a clogP of approximately 3.1 versus 2.8 for the chloro analog . The increased lipophilicity, coupled with the stronger electron-withdrawing effect of CF3 (σp = 0.54 vs. Cl σp = 0.23), is expected to enhance membrane permeability and binding to hydrophobic pockets such as the HDAC6 catalytic tunnel, while maintaining a clinically acceptable lipophilic ligand efficiency (LLE) profile.

lipophilic efficiency trifluoromethyl group QSAR

High-Impact Application Scenarios for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide in Drug Discovery and Chemical Biology


HDAC6-Selective Probe in Cancer Epigenetics

The compound can serve as a starting point for developing HDAC6-selective chemical probes in oncology. Its class-related HDAC6 selectivity profile (>60-fold over HDAC1/2) suggests utility in studying acetylated tubulin dynamics, cell motility, and mitotic regulation without confounding class I HDAC-mediated transcriptional effects [1].

Pharmacophore Optimization by Systematic Substituent Variation

The 3-trifluoromethylphenyl group provides a unique electronic and steric signature that can be exploited in structure-activity relationship (SAR) studies. Researchers can use this compound as a benchmark while exploring replacement of the trifluoromethyl group with other electron-withdrawing substituents, using the calculated lipophilicity and Hammett parameters as design guides [2].

Negative Control or Scaffold-Hopping Template for Kinase Selectivity Screening

Due to its indoline scaffold that mimics ATP-competitive kinase inhibitors but lacks key H-bond donors to the kinase hinge region, the compound can act as a negative control in kinase selectivity panels, or as a scaffold-hopping starting point to generate dual HDAC-kinase inhibitors after appropriate functionalization [3].

Quote Request

Request a Quote for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.